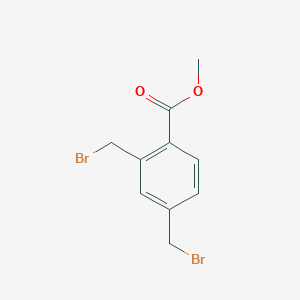

Methyl 2,4-bis(bromomethyl)benzoate

Beschreibung

BenchChem offers high-quality Methyl 2,4-bis(bromomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-bis(bromomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H10Br2O2 |

|---|---|

Molekulargewicht |

321.99 g/mol |

IUPAC-Name |

methyl 2,4-bis(bromomethyl)benzoate |

InChI |

InChI=1S/C10H10Br2O2/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4H,5-6H2,1H3 |

InChI-Schlüssel |

JXQSETUCFDWTNV-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)CBr |

Herkunft des Produkts |

United States |

The Synthetic Versatility of Methyl 2,4-bis(bromomethyl)benzoate: A Guide to Its Reaction Mechanisms

Introduction: A Bifunctional Building Block for Complex Architectures

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. Methyl 2,4-bis(bromomethyl)benzoate is a versatile bifunctional reagent that has emerged as a valuable building block for chemists in the fields of medicinal chemistry, materials science, and supramolecular chemistry. Its utility is rooted in the presence of two reactive benzylic bromide moieties, offering a scaffold for the introduction of diverse functionalities and the construction of intricate molecular architectures.

This technical guide provides a comprehensive exploration of the reaction mechanisms of Methyl 2,4-bis(bromomethyl)benzoate. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that govern its reactivity, providing researchers, scientists, and drug development professionals with the insights necessary to effectively harness its synthetic potential.

Core Principles of Reactivity: The Benzylic Bromide

The reactivity of Methyl 2,4-bis(bromomethyl)benzoate is dominated by its two bromomethyl groups attached to the benzene ring. These benzylic bromides are highly susceptible to nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize the transition state and any potential carbocationic intermediate through resonance.[1][2] The primary reaction pathways for benzylic halides are the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) mechanisms.[1]

The choice between these two mechanistic pathways is a delicate balance of several factors:

-

The Nucleophile: Strong, unhindered nucleophiles favor the concerted, single-step S(_N)2 mechanism. Weaker, more hindered nucleophiles may favor the stepwise S(_N)1 pathway, which proceeds through a carbocation intermediate.

-

The Solvent: Polar aprotic solvents (e.g., DMF, acetone) are ideal for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively free to attack. Polar protic solvents (e.g., water, ethanol) excel at stabilizing the carbocation intermediate of the S(_N)1 pathway.

-

The Substrate: As a primary benzylic halide, the bromomethyl groups in Methyl 2,4-bis(bromomethyl)benzoate are sterically accessible, generally favoring the S(_N)2 pathway.[1] However, the resonance stabilization of the potential benzylic carbocation means that an S(_N)1 mechanism cannot be entirely ruled out, especially with weak nucleophiles or in highly polar protic solvents.

It is important to note that the two bromomethyl groups may exhibit different reactivities due to their positions relative to the electron-withdrawing methyl ester group. The C2-bromomethyl group is in closer proximity to the ester and may experience a greater inductive effect, potentially influencing its electrophilicity.

Key Synthetic Transformations and Mechanistic Insights

Nucleophilic Substitution Reactions

The most common application of Methyl 2,4-bis(bromomethyl)benzoate is in nucleophilic substitution reactions, where the bromide leaving groups are displaced by a wide variety of nucleophiles.

The reaction with alkoxides or phenoxides to form ethers is a cornerstone of its utility. This reaction typically proceeds via an S(_N)2 mechanism.

-

Causality in Experimental Design: The use of a strong base (e.g., NaH, K(_2)CO(_3)) is crucial to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide. A polar aprotic solvent like DMF or acetonitrile is chosen to enhance the nucleophilicity of the anionic nucleophile.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a solution of the alcohol or phenol (2.2 equivalents) in dry DMF, add a base such as potassium carbonate (3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Methyl 2,4-bis(bromomethyl)benzoate (1.0 equivalent) in dry DMF dropwise.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Primary and secondary amines, as well as nitrogen-containing heterocycles, readily displace the benzylic bromides to form new C-N bonds. These reactions are fundamental in the synthesis of a vast array of biologically active molecules.

-

Controlling Selectivity: In reactions with primary amines, careful control of stoichiometry is necessary to minimize over-alkylation. The use of a slight excess of the amine can favor the formation of the di-substituted product. For mono-alkylation, a large excess of the amine or the use of protecting groups may be required.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Typical Conditions |

| Phenol | Di-ether | K(_2)CO(_3), Acetone, reflux |

| Amine | Di-amine | Et(_3)N, CH(_2)Cl(_2), rt |

| Thiol | Di-thioether | NaH, THF, 0 °C to rt |

| Azide | Di-azide | NaN(_3), DMF, 50 °C |

Macrocyclization Reactions

A particularly powerful application of Methyl 2,4-bis(bromomethyl)benzoate is in the synthesis of macrocycles. By reacting it with a dinucleophile, intramolecular cyclization can be achieved, leading to the formation of large ring structures.

-

High Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, these reactions are typically carried out under high dilution conditions. This is often achieved by the slow addition of the reactants to a large volume of solvent, keeping the concentration of the reactants low at all times.

dot

Caption: Macrocyclization using Methyl 2,4-bis(bromomethyl)benzoate.

Synthesis of PROTACs

In modern drug discovery, Methyl 2,4-bis(bromomethyl)benzoate can be utilized as a linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One of the bromomethyl groups can be functionalized with a ligand for a target protein, while the other is reacted with a ligand for an E3 ubiquitin ligase.

A recent patent describes the use of Methyl 2,4-bis(bromomethyl)benzoate as a starting material in the synthesis of protein degraders based on BCL-2 family protein ligands.

dot

Caption: General workflow for PROTAC synthesis.

Conclusion: A Versatile Tool for Innovation

Methyl 2,4-bis(bromomethyl)benzoate is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity, centered around the two benzylic bromide moieties, allows for a wide range of synthetic transformations. From the straightforward formation of ethers and amines to the more complex construction of macrocycles and PROTACs, this reagent provides a reliable platform for the synthesis of novel and functional molecules. A thorough understanding of the underlying S(_N)1 and S(_N)2 reaction mechanisms, and the factors that influence them, is crucial for any researcher, scientist, or drug development professional seeking to effectively exploit the synthetic potential of this powerful reagent.

References

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Accessed March 26, 2026. [Link]

-

CSIR NET LIFE SCIENCE COACHING. Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING. Accessed March 26, 2026. [Link]

- Google Patents. WO2023131118A1 - Protein degraders based on bcl-2 family protein ligand compounds and their applications.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra of Methyl 2,4-bis(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2,4-bis(bromomethyl)benzoate. In the absence of publicly available experimental spectra for this specific compound, this document leverages advanced computational prediction tools and established principles of NMR spectroscopy to offer a detailed reference for researchers. Furthermore, it outlines a robust experimental protocol for the synthesis and subsequent NMR analysis of the title compound, ensuring a self-validating system for scientific inquiry.

Introduction

Methyl 2,4-bis(bromomethyl)benzoate is a functionalized aromatic compound with significant potential as a building block in organic synthesis. The presence of two reactive bromomethyl groups and a methyl ester functionality makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including ligands for metal catalysis, components of novel polymers, and intermediates in the development of pharmaceutical agents. Accurate characterization of this compound is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating its precise chemical structure. This guide serves as a foundational reference for its NMR spectral properties.

Predicted NMR Spectra and Interpretation

The ¹H and ¹³C NMR spectra for Methyl 2,4-bis(bromomethyl)benzoate were predicted using online NMR prediction tools, which employ sophisticated algorithms based on large databases of experimental data.[1][2] The predicted chemical shifts and multiplicities provide a detailed picture of the electronic environment of each nucleus within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 2,4-bis(bromomethyl)benzoate is characterized by distinct signals for the aromatic protons, the benzylic protons of the two bromomethyl groups, and the methyl protons of the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Methyl 2,4-bis(bromomethyl)benzoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | 7.95 | d | 1H |

| H-5 | 7.60 | d | 1H |

| H-3 | 7.85 | s | 1H |

| 2-CH₂Br | 4.90 | s | 2H |

| 4-CH₂Br | 4.60 | s | 2H |

| OCH₃ | 3.90 | s | 3H |

Note: Predicted values are subject to minor deviations from experimental results.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show three distinct signals.[3] The proton at position 3 (H-3) is predicted to be a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H-5 and H-6) are predicted to appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent ester group.

-

Benzylic Protons (2-CH₂Br and 4-CH₂Br): The two sets of benzylic protons are expected to appear as sharp singlets around 4.60 and 4.90 ppm.[3] The difference in their chemical shifts arises from the different electronic environments at the ortho and para positions relative to the ester group.

-

Methyl Protons (OCH₃): The three protons of the methyl ester group are predicted to appear as a singlet at approximately 3.90 ppm, a characteristic region for such functional groups.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2,4-bis(bromomethyl)benzoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 166.5 |

| C-1 | 132.0 |

| C-2 | 138.5 |

| C-3 | 130.0 |

| C-4 | 137.0 |

| C-5 | 129.5 |

| C-6 | 131.0 |

| 2-CH₂Br | 32.5 |

| 4-CH₂Br | 31.0 |

| OCH₃ | 52.5 |

Note: Predicted values are subject to minor deviations from experimental results.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, around 166.5 ppm.[4]

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons are predicted to resonate in the range of 129.5 to 138.5 ppm.[4] The carbons bearing the bromomethyl groups (C-2 and C-4) and the ester group (C-1) are expected to be the most deshielded among the ring carbons. Due to the molecule's asymmetry, six distinct signals are anticipated for the aromatic carbons.[5]

-

Benzylic Carbons (2-CH₂Br and 4-CH₂Br): The two benzylic carbons are predicted to appear in the aliphatic region, around 31.0 and 32.5 ppm.

-

Methyl Carbon (OCH₃): The carbon of the methyl ester group is expected at approximately 52.5 ppm.

Experimental Protocol for Synthesis and NMR Acquisition

To facilitate the experimental verification of the predicted spectra, a detailed protocol for the synthesis and NMR analysis of Methyl 2,4-bis(bromomethyl)benzoate is provided below.

Synthesis of Methyl 2,4-bis(bromomethyl)benzoate

The synthesis can be achieved via the radical bromination of Methyl 2,4-dimethylbenzoate. This method is a well-established procedure for the benzylic bromination of methyl-substituted aromatic compounds.

Materials:

-

Methyl 2,4-dimethylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2,4-dimethylbenzoate (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

NMR Sample Preparation and Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[6][7]

Materials:

-

Methyl 2,4-bis(bromomethyl)benzoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Weigh the desired amount of purified Methyl 2,4-bis(bromomethyl)benzoate and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.[8]

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube securely.

NMR Instrument Parameters:

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

Table 3: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard 1D pulse | Proton-decoupled 1D pulse |

| Number of Scans | 16-32 | 1024-4096 |

| Relaxation Delay | 1-2 s | 2-5 s |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | 2-4 s | 1-2 s |

Visualization of Molecular Structure and Workflow

Molecular Structure of Methyl 2,4-bis(bromomethyl)benzoate

Caption: Workflow for synthesis and NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectra of Methyl 2,4-bis(bromomethyl)benzoate. The detailed interpretation of the predicted spectra, coupled with a robust experimental protocol, offers researchers a solid foundation for the synthesis, identification, and utilization of this versatile chemical intermediate. The provided methodologies are designed to be self-validating, encouraging rigorous scientific practice. As experimental data becomes available, it can be compared against the predictions presented herein to further refine our understanding of the spectroscopic properties of this compound.

References

- (No direct reference for the specific compound, but synthesis of similar compounds can be found in various organic chemistry liter

- (General principles of NMR spectroscopy can be found in standard organic chemistry textbooks.)

- (Information on NMR prediction software can be found on their respective websites.)

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. (n.d.). Retrieved from [Link] [6]5. (General laboratory techniques for organic synthesis.)

-

Bruker. Mnova Predict | Accurate Prediction. (2015, December 4). Retrieved from [Link] [9]7. (General information on radical bromination reactions.)

-

Mestrelab Research. Download NMR Predict. (n.d.). Retrieved from [Link] 9. NMRdb.org. Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link] [1]10. (General information on column chromatography.)

- (General information on deuter

- (General information on NMR d

-

University of Colorado Boulder. Aromatics - Organic Chemistry. (n.d.). Retrieved from [Link] [3]14. Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Retrieved from [Link] [10]15. (General information on interpreting ¹³C NMR spectra.)

-

Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. (n.d.). Retrieved from [Link] [8]17. (General information on NMR tube quality and handling.)

- (General inform

- (Advanced methods for assigning arom

- (General principles of Nuclear Magnetic Resonance.)

-

NMRdb.org. Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link] [2]25. (Synthesis of related bromomethylbenzoates.)

- (NMR spectral d

- (Reactivity of bromomethyl groups.)

- (Basic NMR concepts and parameters.)

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022, February 8). Retrieved from [Link] [5]30. (Advanced NMR techniques.)

- (Online NMR prediction tools.)

- (Practical aspects of NMR experiments.)

- (Fundamentals of NMR spectroscopy.)

- (Synthesis of related bromomethylbenzo

- (Use of bromomethylbenzo

- (Synthesis and characterization of rel

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility profile of Methyl 2,4-bis(bromomethyl)benzoate in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 2,4-bis(bromomethyl)benzoate in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Foreword: The Synthetic Imperative of Solubility

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, intermediates like Methyl 2,4-bis(bromomethyl)benzoate are foundational building blocks. This di-substituted aromatic ester, with its two reactive benzylic bromide sites, is a versatile precursor for the construction of complex molecular architectures. However, its utility is fundamentally governed by a property that is too often an afterthought: solubility. The ability to create a homogeneous reaction medium is paramount for achieving predictable kinetics, high yields, and simplified purification. An incomplete understanding of a reagent's solubility profile can lead to stalled reactions, inconsistent results, and significant challenges in process scale-up.

This technical guide moves beyond simple data reporting. It aims to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the solubility of Methyl 2,4-bis(bromomethyl)benzoate in a critical class of solvents—polar aprotics. By dissecting the underlying principles of solute-solvent interactions and providing robust experimental protocols, this document serves as both a theoretical primer and a practical handbook for leveraging this key intermediate to its fullest potential.

Understanding the Interplayers: Solute and Solvent

To predict and control solubility, we must first understand the distinct chemical characteristics of both the solute—Methyl 2,4-bis(bromomethyl)benzoate—and the solvents .

The Solute: Methyl 2,4-bis(bromomethyl)benzoate

The structure of Methyl 2,4-bis(bromomethyl)benzoate is a confluence of polar and non-polar features, which dictates its solubility behavior.

-

Molecular Formula: C₁₀H₁₀Br₂O₂

-

Key Structural Features:

-

Aromatic Core: A benzene ring, which provides a degree of hydrophobicity and potential for π-π stacking interactions.

-

Methyl Ester Group (-COOCH₃): A significant source of polarity. The carbonyl oxygen and ester oxygen possess partial negative charges, creating a dipole moment. This group is a key site for interaction with polar solvents.

-

Two Bromomethyl Groups (-CH₂Br): These benzylic bromide moieties are the primary reactive sites. The carbon-bromine bond is polar, contributing to the overall polarity of the molecule and providing sites for dipole-dipole interactions.

-

The Solvents: The Power of Polar Aprotics

Polar aprotic solvents are a class of solvents that possess significant polarity but lack acidic protons (i.e., they do not have O-H or N-H bonds).[1][2] This unique combination of properties makes them invaluable in organic synthesis.

-

High Dielectric Constant & Dipole Moment: These solvents have large dipole moments and high dielectric constants (typically >15), which allows them to effectively solvate polar molecules and dissolve salts.[1][3][4][5] Their polarity enables strong dipole-dipole interactions with polar solutes.

-

Lack of Hydrogen Bonding: As they cannot donate hydrogen bonds, they do not form a tight solvation shell around dissolved anions. This leaves nucleophiles "naked" and highly reactive, which is often a desired outcome in substitution reactions where compounds like Methyl 2,4-bis(bromomethyl)benzoate are used.[1]

The following table summarizes the properties of key polar aprotic solvents relevant to this guide:

| Solvent | Chemical Formula | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 153 | 36.7 | 3.86 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | 3.96 |

| Acetonitrile (MeCN) | CH₃CN | 82 | 38.8 | 3.92 |

| Acetone | (CH₃)₂CO | 56 | 21.8 | 2.91 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 203 | 32.3 | 4.09 |

Data sourced from multiple references.[2][3][6]

Predicted Solubility Profile: A Mechanistic Rationale

While extensive quantitative solubility data for Methyl 2,4-bis(bromomethyl)benzoate is not publicly cataloged, a robust qualitative and semi-quantitative prediction can be formulated based on the principle of "like dissolves like" and the known properties of structurally analogous compounds.[7][8] The polarity of the ester and bromomethyl groups is expected to dominate its interactions with polar aprotic solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethylformamide (DMF) | High | The highly polar amide group of DMF interacts strongly via dipole-dipole forces with the solute's ester and C-Br bonds. Its ability to dissolve a wide range of organic and inorganic salts suggests it will effectively solvate this polar molecule.[9][10] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO possesses the highest polarity and dielectric constant in this list. The strong S=O dipole will lead to excellent solvation of the solute. However, caution is advised as DMSO can participate in oxidation reactions with bromides, especially at elevated temperatures.[11][12][13][14] | |

| Acetonitrile (MeCN) | Moderate to High | Acetonitrile is highly polar and effectively solvates polar functional groups. While its smaller molecular size might lead to slightly less effective solvation compared to DMF or DMSO, good solubility is still expected. It is often a solvent of choice for reactions involving brominated compounds.[15][16][17] | |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a highly effective polar aprotic solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures. Strong dipole-dipole interactions are expected. | |

| Acetone | Moderate | The carbonyl group in acetone provides polarity, allowing for favorable interactions with the ester group. However, its overall lower dielectric constant and dipole moment compared to DMF or DMSO suggest a more moderate, though still significant, solubility.[7] | |

| Borderline Aprotic | Tetrahydrofuran (THF) | Moderate | THF is considered a borderline polar aprotic solvent.[1] Its ether oxygen can act as a hydrogen bond acceptor and interact with the solute, but its lower overall polarity suggests it will be a less effective solvent than the highly polar aprotic options. |

A Self-Validating System: The Experimental Protocol for Solubility Determination

Theoretical predictions require empirical validation. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data.[18][19] This protocol is designed as a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective

To determine the quantitative equilibrium solubility of Methyl 2,4-bis(bromomethyl)benzoate in a selected polar aprotic solvent at a controlled temperature (e.g., 25°C).

Experimental Workflow

Caption: Isothermal shake-flask workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

Methyl 2,4-bis(bromomethyl)benzoate (high purity)

-

Selected polar aprotic solvent (HPLC grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: To a series of glass vials, add a measured volume (e.g., 5 mL) of the chosen solvent. Add an excess amount of Methyl 2,4-bis(bromomethyl)benzoate to each vial. The excess solid should be clearly visible to ensure a saturated state is achievable.

-

Causality Check: Adding clear excess solute is the only way to guarantee that the solution reaches its maximum saturation point at equilibrium.

-

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures for a prolonged period (a minimum of 24 hours is recommended; 48 hours is preferable) to ensure equilibrium is reached.

-

Trustworthiness Check: The system's trustworthiness is established by taking samples at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant across the later time points, equilibrium has been successfully achieved.

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to obtain a clear supernatant.

-

Causality Check: Physical separation of the solid and liquid phases is critical to prevent erroneously high results from suspended microcrystals.

-

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemical-resistant filter. Immediately dispense the aliquot into a pre-weighed volumetric flask and record the weight. Dilute to the mark with the same solvent.

-

Trustworthiness Check: Using a filtered syringe prevents any solid particulate from being transferred. Gravimetric transfer (weighing the aliquot) is more accurate than volumetric transfer, especially with volatile solvents.

-

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Prepare a calibration curve using standard solutions of Methyl 2,4-bis(bromomethyl)benzoate of known concentrations.

-

Calculation: Using the concentration obtained from the calibration curve and the dilution factor, calculate the original concentration of the saturated solution. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Field Insights: Beyond Ideal Conditions

A senior scientist recognizes that real-world applications are rarely ideal. The following factors must be considered when working with this solute-solvent system.

The Impact of Temperature

For most solid solutes, solubility increases with temperature. This relationship can be leveraged to:

-

Facilitate Dissolution: Gently warming the solvent can speed up the dissolution process.

-

Enable Recrystallization: The difference in solubility between a high temperature and a low temperature is the basis for purification by recrystallization. A solvent that shows high solubility at an elevated temperature but low solubility at room temperature or below would be an ideal candidate.

Chemical Stability and Potential for Reaction

Methyl 2,4-bis(bromomethyl)benzoate is a reactive molecule. The benzylic bromide functional groups are susceptible to nucleophilic substitution.

-

Solvent Purity: The presence of nucleophilic impurities, particularly water, in polar aprotic solvents can lead to slow degradation of the solute via hydrolysis. Using anhydrous solvents is crucial for maintaining the integrity of the compound in solution over time.

-

Solvent Reactivity: While generally stable, some polar aprotic solvents can react under specific conditions. For example, DMSO can act as an oxidant in the presence of HBr, which could be relevant if acidic conditions are generated.[12][14] This underscores the importance of choosing a solvent that is inert under the specific reaction or storage conditions.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. kotafactory.com [kotafactory.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5907063A - Aromatic bromination process - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. Page loading... [wap.guidechem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. lifechemicals.com [lifechemicals.com]

Crystal Structure, Physical Properties, and Synthetic Utility of Methyl 2,4-bis(bromomethyl)benzoate: A Comprehensive Technical Guide

Executive Summary

Methyl 2,4-bis(bromomethyl)benzoate is an advanced, trifunctional electrophilic building block utilized extensively in modern organic synthesis, supramolecular chemistry, and drug discovery. Characterized by a central aromatic ring substituted with two highly reactive benzylic bromides and a latent carboxylic acid (methyl ester), this molecule serves as a premier cross-linker.

This technical whitepaper provides an in-depth analysis of its physical properties, solid-state crystallographic behavior, and mechanistic utility. Furthermore, it outlines self-validating experimental protocols for its synthesis and its cutting-edge application in generating DNA-encoded bicyclic peptide libraries[1].

Chemical Identity & Thermodynamic Profile

Understanding the baseline physical properties of Methyl 2,4-bis(bromomethyl)benzoate is critical for optimizing reaction conditions, particularly in solvent selection and thermal management during macrocyclization. The compound is a crystalline solid at room temperature, which heavily influences its handling and purification[2].

Quantitative Data Summary

| Property | Value | Structural/Mechanistic Implication |

| Chemical Name | Methyl 2,4-bis(bromomethyl)benzoate | Trifunctional reactivity (2x electrophile, 1x ester). |

| CAS Registry Number | 63112-94-7[3] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₀H₁₀Br₂O₂[3] | High bromine content dictates density and X-ray scattering. |

| Molecular Weight | 321.99 g/mol [3] | Essential for stoichiometric calculations in library design. |

| Melting Point | ~70 °C[2] | Allows for purification via thermal recrystallization. |

| Physical Appearance | White to off-white crystalline solid | Purity indicator; impurities often present as yellow oils. |

| Solubility Profile | Soluble in DMF, THF, DCM; Insoluble in H₂O[2] | Dictates biphasic or polar aprotic reaction conditions. |

Crystallographic Profiling & Solid-State Architecture

While single-crystal X-ray diffraction data for every specific isomer is rarely published in isolation, the crystallographic behavior of the bis(bromomethyl)benzoate class is well-documented in the context of supramolecular chemistry and cavitand synthesis[4]. The solid-state architecture of Methyl 2,4-bis(bromomethyl)benzoate is governed by three primary non-covalent forces:

-

Steric Conformation & Allylic Strain : The ortho-bromomethyl group (at position 2) creates significant steric hindrance against the methyl ester group. To minimize allylic strain, the ester carbonyl is forced out of coplanarity with the benzene ring. This twisted conformation is crucial because it dictates the spatial trajectory of the electrophilic carbon during S_N2 attacks.

-

Halogen Bonding ( σ -Hole Interactions) : The massive polarizability of the bromine atoms leads to the formation of a σ -hole (a region of positive electrostatic potential). In the crystal lattice, this results in strong Br···O (carbonyl) and Br···Br intermolecular interactions, which are primarily responsible for its relatively high melting point (70 °C) compared to non-halogenated analogs[2].

-

π−π Stacking : The electron-withdrawing nature of both the ester and the bromomethyl groups renders the central aromatic ring highly electron-deficient. This promotes offset face-to-face π−π stacking in the solid state, a feature that must be disrupted by polar aprotic solvents (like DMF or THF) to achieve dissolution[2].

Mechanistic Causality: Synthesis via Radical Bromination

The industrial and laboratory-scale synthesis of Methyl 2,4-bis(bromomethyl)benzoate relies on the Wohl-Ziegler bromination of methyl 2,4-dimethylbenzoate. This process utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.

Causality of Reagent Selection: NBS is chosen over elemental bromine (Br₂) because it maintains a low, steady-state concentration of Br₂ in the reaction mixture. This kinetic control suppresses electrophilic aromatic substitution (which would brominate the ring) and strictly favors radical substitution at the benzylic positions.

Radical bromination pathway for Methyl 2,4-bis(bromomethyl)benzoate synthesis.

Protocol 1: Self-Validating Synthesis & Purification

This protocol is designed with built-in physical indicators to validate reaction progress without immediate reliance on analytical instruments.

-

Substrate Preparation : Dissolve 1.0 eq of methyl 2,4-dimethylbenzoate in anhydrous trifluorotoluene (PhCF₃). Causality: PhCF₃ is used as a less toxic, environmentally benign alternative to carbon tetrachloride (CCl₄) that still lacks abstractable hydrogen atoms.

-

Reagent Addition : Add 2.1 eq of NBS and 0.05 eq of AIBN. The NBS will sink to the bottom of the flask, forming a dense suspension.

-

Thermal Initiation : Heat the mixture to 80 °C under a nitrogen atmosphere. Causality: AIBN decomposes at ~65 °C, releasing N₂ gas and initiating the radical chain. The nitrogen atmosphere prevents oxygen from quenching the benzylic radicals.

-

Self-Validating Reaction Monitoring : As the reaction proceeds, the dense NBS is consumed, and succinimide (a byproduct) is generated. Succinimide is less dense than the solvent and will float to the surface. The reaction is visually complete when the solid suspension entirely transitions from the bottom of the flask to the top.

-

Workup & Crystallization : Filter the hot mixture to remove succinimide. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a mixture of hexane and ethyl acetate (9:1). Causality: The di-brominated product (70 °C MP) selectively crystallizes out, leaving any over-brominated (tribromomethyl) or under-brominated impurities in the mother liquor[2].

Application in Advanced Modalities: DNA-Encoded Bicyclic Peptides

The most cutting-edge application of Methyl 2,4-bis(bromomethyl)benzoate is its use as a trifunctional cross-linker in the synthesis of DNA-Encoded Libraries (DELs), specifically for generating bicyclic peptides[1]. Bicyclic peptides combine the conformational rigidity of small molecules with the high target affinity of biologics, making them ideal for disrupting challenging Protein-Protein Interactions (PPIs)[5].

Workflow for generating DNA-encoded bicyclic peptides via trifunctional cross-linking.

Protocol 2: Cysteine-Promoted Macrocyclization Workflow

Adapted from recent advancements in DEL synthesis[5].

-

Thioether Formation (First Cyclization) :

-

Procedure : React the DNA-conjugated linear peptide (containing two deprotected cysteine residues) with 100 equivalents of Methyl 2,4-bis(bromomethyl)benzoate in a buffered aqueous/organic mixture (e.g., TEAA buffer pH 8.0 / DMF) at room temperature for 2 hours.

-

Causality : At pH 8.0, the cysteine thiols are selectively deprotonated to highly nucleophilic thiolates (pKa ~8.3). The methyl ester is sterically hindered and electronically stable enough to resist hydrolysis under these mild, slightly basic conditions, ensuring chemoselectivity.

-

Validation : LC-MS analysis of the DNA conjugate will show a mass shift corresponding to the exact mass of the cross-linker minus two molecules of HBr.

-

-

Ester Hydrolysis :

-

Procedure : Adjust the pH to 11.0 using LiOH and incubate at 40 °C to hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Causality : The monocyclic intermediate requires a free carboxylate for the final ring closure. LiOH provides aggressive hydroxide nucleophiles to overcome the steric shielding of the ortho-thioether linkage.

-

-

Amide Condensation (Second Cyclization) :

-

Procedure : Activate the newly formed carboxylic acid using DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and allow it to condense with a pendant amine (e.g., from a lysine residue or the N-terminus) on the peptide backbone.

-

Causality : DMTMM is chosen because it is highly effective for amide bond formation in aqueous media, a strict requirement for preserving the integrity of the DNA tag[1].

-

References

-

Gan, Y., Zeng, Y., Guan, H., Li, W., Shaginian, A., Li, J., Gao, S., & Liu, G. (2025). "Synthesis of DNA-Encoded Bicyclic Peptides via Cysteine-Promoted Cyclization and Amide Condensation Reaction." Bioconjugate Chemistry, ACS Publications. DOI: 10.1021/acs.bioconjchem.5c00455. Available at:[Link]

-

Royal Society of Chemistry. "Bow-tie metallo-cryptophanes from a carboxylate derived cavitand. Supplementary Material." Chemical Communications. Available at:[Link]

Sources

- 1. Synthesis of DNA-Encoded Bicyclic Peptides via Cysteine-Promoted Cyclization and Amide Condensation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromomethylbenzoate Reagent|Research Use Only [benchchem.com]

- 3. 63112-94-7|Methyl 2,4-bis(bromomethyl)benzoate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Methyl 2,4-bis(bromomethyl)benzoate

Introduction: Understanding the Inherent Reactivity of Methyl 2,4-bis(bromomethyl)benzoate

Methyl 2,4-bis(bromomethyl)benzoate is a highly reactive aromatic compound utilized in specialized organic synthesis, particularly in the construction of complex molecular frameworks for pharmaceutical and materials science applications. Its utility is derived directly from the two benzylic bromide functionalities. These groups are excellent electrophiles, making the molecule an invaluable building block for introducing specific structural motifs via nucleophilic substitution reactions.

However, the very chemical properties that make this reagent synthetically useful are also the source of its significant hazards. The high reactivity of the bromomethyl groups means they can readily react with biological nucleophiles, such as amino acids, peptides, and nucleic acids, leading to severe tissue damage. This guide provides a comprehensive framework for researchers and drug development professionals to handle Methyl 2,4-bis(bromomethyl)benzoate safely, grounding every procedural recommendation in the fundamental chemistry of the molecule.

Section 1: Compound Profile and Hazard Identification

The compound is classified as a hazardous substance and requires handling with stringent safety protocols. The primary hazards are summarized below.

| Hazard Category | GHS Classification | Hazard Statement | Key Implication |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | Contact can cause rapid and severe tissue destruction. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Risk of irreversible eye injury or blindness upon contact. |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | Requires specific storage containers; avoid metal spatulas. |

| Acute Toxicity (Oral) | Category 4 (Inferred) | H302: Harmful if swallowed | Ingestion can lead to significant internal injury. |

| Respiratory Irritation | Category 3 (Inferred) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. |

Section 2: The Chemistry of Reactivity and Risk

The hazardous nature of Methyl 2,4-bis(bromomethyl)benzoate is a direct consequence of the reactivity of its two benzylic bromide groups. Understanding this reactivity is paramount to appreciating the causality behind the required safety protocols.

Benzylic halides are significantly more reactive in nucleophilic substitution reactions (both SN1 and SN2) than simple alkyl halides. This is because the benzene ring stabilizes the transition state of the reaction. In an SN2 reaction, the p-orbitals of the ring overlap with the reacting p-orbital on the benzylic carbon, lowering the transition state energy. This enhanced reactivity makes the compound a potent alkylating agent, capable of reacting with a wide range of nucleophiles, including water, alcohols, and amines present in biological systems. This indiscriminate reactivity is the root cause of its corrosive and toxic effects.

The logical relationship between the chemical properties and the required safety measures is illustrated below.

Caption: Relationship between chemical reactivity and safety protocols.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

-

Engineering Controls : All handling of Methyl 2,4-bis(bromomethyl)benzoate, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] The work area should be equipped with an emergency eyewash station and a safety shower.[1]

-

Personal Protective Equipment (PPE) : A standard lab coat is insufficient. The required PPE includes:

-

Hand Protection : Wear impervious gloves such as nitrile or neoprene. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.

-

Eye and Face Protection : Chemical safety goggles are mandatory. Due to the severe corrosive nature of the compound, a full-face shield must be worn over the goggles.[1]

-

Skin and Body Protection : Wear a long-sleeved laboratory coat, fully fastened. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron and protective boots are required.[2]

-

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following protocol outlines the essential steps for safely handling this reagent from receipt to disposal.

Experimental Workflow Protocol

-

Preparation and Risk Assessment :

-

Before starting, review the Safety Data Sheet (SDS) for this compound (or a close analog) and all other reagents involved in the procedure.

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary glassware and equipment.

-

Don all required PPE (double gloves, goggles, face shield, lab coat).

-

-

Weighing and Transfer :

-

Weigh the solid compound directly into a tared container or onto weighing paper inside the fume hood.

-

Use non-metallic (e.g., ceramic or plastic) spatulas to avoid corrosion.[1][2]

-

If transferring to a reaction vessel, do so carefully to minimize the generation of dust. A powder funnel can be beneficial.

-

Close the source container immediately after dispensing.

-

-

Reaction Setup and Execution :

-

Perform all subsequent steps, such as solvent addition and heating, within the fume hood.

-

If the reaction is heated, ensure it is done in a well-controlled manner (e.g., using a heating mantle with a temperature controller) and behind a blast shield if there is any risk of pressure buildup.

-

-

Work-up and Purification :

-

Quench the reaction carefully, being mindful of any potential exothermic processes.

-

Conduct all extractions and solvent removal steps (e.g., rotary evaporation) within the fume hood.

-

-

Decontamination and Waste Disposal :

-

Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A suitable decontamination solution (e.g., a base wash, if compatible with the glassware) should be used.

-

Dispose of all contaminated waste, including gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

-

Never dispose of this material down the drain.[2]

-

Caption: A streamlined workflow for the safe handling of the reagent.

Section 5: Emergency Protocols

Immediate and correct action is critical in the event of an exposure or spill.

First Aid Measures

These first aid measures are based on protocols for structurally identical, highly corrosive compounds and should be followed while seeking immediate professional medical help.[1][2][3]

-

In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[1][2]

-

In Case of Skin Contact : Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[1][2]

-

If Swallowed : Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][2][3] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]

Accidental Release Measures

-

Small Spills : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Sweep up the material carefully, avoiding dust generation, and place it into a suitable, closed, and labeled container for hazardous waste disposal.[2]

-

Large Spills : Evacuate the laboratory immediately and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment. Prevent the spill from entering drains.[2]

Section 6: Storage and Disposal

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and bases. Store locked up.[2] Use a corrosion-resistant container.[2]

-

Disposal : All waste material containing Methyl 2,4-bis(bromomethyl)benzoate must be treated as hazardous waste. It should be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2] Contaminated packaging should be disposed of as unused product.

References

- Tokyo Chemical Industry Co., Ltd. (2025, February 11). Safety Data Sheet: Methyl 4-(Bromomethyl)

- Tokyo Chemical Industry Co., Ltd. (2025, November 18). Safety Data Sheet: Methyl 4-Bromo-2-(bromomethyl)

-

LookChem. (n.d.). Cas 2417-73-4, Methyl 2-bromomethylbenzoate. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 7).

-

PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

- FUJIFILM Wako Chemicals U.S.A., Corp. (n.d.).

- The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.

- BenchChem. (2025). Discovery and history of Methyl 2-(bromomethyl)

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Methyl 2-(bromomethyl)

Sources

Thermodynamic Stability and Physicochemical Profiling of Methyl 2,4-bis(bromomethyl)benzoate: A Technical Guide for Advanced Synthesis

Executive Summary

Methyl 2,4-bis(bromomethyl)benzoate (CAS: 63112-94-7) is a highly reactive, bifunctional electrophile critical in the synthesis of complex active pharmaceutical ingredients (APIs). Recently, it has gained prominence as a crucial linker and intermediate in the development of Bcl-2 family protein degraders and PROTACs[1]. Due to the presence of two benzylic bromide moieties, the compound exhibits unique thermodynamic behaviors and physical states that dictate strict requirements for its handling, storage, and purification. This whitepaper provides a comprehensive analysis of its melting point dynamics, thermodynamic stability, and field-proven laboratory protocols.

Physicochemical Profiling and Melting Point Dynamics

Unlike many symmetrical benzylic bromides which form highly crystalline solids, Methyl 2,4-bis(bromomethyl)benzoate is documented as a viscous oil at standard ambient temperature and pressure (SATP)[2].

Quantitative Physicochemical Data

| Property | Value |

| CAS Registry Number | 63112-94-7 |

| Molecular Formula | C10H10Br2O2 |

| Molecular Weight | 321.99 g/mol |

| Physical State (at 25°C) | Oil / Viscous Liquid[2] |

| Melting Point | < 20°C (Liquid at SATP) |

| Boiling Point | > 250°C (Decomposes before boiling at atmospheric pressure) |

Causality of the Liquid State

The melting point of an organic compound is heavily influenced by molecular symmetry and the ability of the molecules to pack efficiently into a crystal lattice. In Methyl 2,4-bis(bromomethyl)benzoate, the ester group at the 1-position and the bulky bromomethyl groups at the 2- and 4-positions create a highly asymmetric and sterically congested molecular geometry. The ortho-relationship between the ester and the 2-bromomethyl group restricts bond rotation (inducing atropisomerism-like steric hindrance), which prevents the formation of a stable, tightly packed crystal lattice. Consequently, the lattice energy remains lower than the ambient thermal energy at room temperature, rendering the compound an oil.

Thermodynamic Stability and Reactivity

The thermodynamic stability of Methyl 2,4-bis(bromomethyl)benzoate is inherently low due to the highly polarized carbon-bromine (C-Br) bonds at the benzylic positions.

-

Hydrolytic Degradation: Benzylic bromides are highly susceptible to solvolysis. In the presence of ambient moisture, the compound undergoes spontaneous hydrolysis to form the corresponding diol or, via intramolecular cyclization, a thermodynamically stable lactone. This process is exothermic and autocatalytic; the generation of hydrobromic acid (HBr) lowers the pH, which further accelerates ester hydrolysis.

-

Thermal Instability: At elevated temperatures (typically >150°C), the C-Br bonds undergo homolytic cleavage, leading to radical-mediated polymerization or decomposition. Because of this thermal instability, purification by standard atmospheric distillation is impossible without severe degradation.

-

Nucleophilic Substitution (S_N2): The primary utility of this compound lies in its kinetic instability towards nucleophiles. The 4-bromomethyl group is generally more sterically accessible than the 2-bromomethyl group, allowing for regioselective sequential functionalization when reaction conditions are carefully controlled.

Experimental Protocols: Handling, Storage, and Purification

Because the di-brominated product is structurally similar to mono-brominated byproducts (e.g., Methyl 4-(bromomethyl)-2-methylbenzoate), separation requires high-resolution techniques[3].

Protocol: Silica Gel Chromatography and Anhydrous Storage

Objective: To isolate Methyl 2,4-bis(bromomethyl)benzoate from a crude bromination mixture while preventing hydrolytic and thermal degradation.

-

Preparation of the Crude Mixture: Following the radical bromination of methyl 2,4-dimethylbenzoate, quench the reaction with cold water and extract immediately with dichloromethane (DCM) to minimize aqueous exposure time.

-

Targeted Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) rather than sodium sulfate (Na₂SO₄). MgSO₄ is a faster and more efficient desiccant, which is a critical necessity for moisture-sensitive benzylic bromides.

-

Solvent Evaporation: Remove the DCM under reduced pressure (rotary evaporation) with a water bath temperature strictly maintained below 35°C to prevent thermal degradation and radical initiation.

-

Chromatographic Separation: Load the crude oil onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 100:0 and slowly increasing to 90:10). The di-brominated product (oil) will elute after the mono-brominated impurities due to its increased polarity[3].

-

Inert Storage: Transfer the purified oil to an amber glass vial to prevent photolytic radical initiation. Flush the vial with dry Argon or Nitrogen gas to displace ambient oxygen and moisture. Seal with a PTFE-lined cap and store at -20°C.

Visualization of Thermodynamic Pathways

The following diagram illustrates the divergent thermodynamic pathways of Methyl 2,4-bis(bromomethyl)benzoate based on environmental exposure versus controlled synthetic conditions.

Thermodynamic degradation and stabilization pathways of Methyl 2,4-bis(bromomethyl)benzoate.

References

- Title: WO2023131118A1 - 基于bcl-2家族蛋白配体化合物开发的蛋白降解剂及它们的应用 (Protein degraders developed based on bcl-2 family protein ligand compounds)

-

Title: Dictionary Of Organic Compounds [PDF] [31h2jfl7n5lg] Source: VDOC.PUB URL: [Link]

Sources

Identifying thermal degradation pathways of Methyl 2,4-bis(bromomethyl)benzoate

Title: Elucidating the Thermal Degradation Pathways of Methyl 2,4-bis(bromomethyl)benzoate: A Comprehensive Analytical Framework

Executive Summary

Methyl 2,4-bis(bromomethyl)benzoate (CAS 63112-94-7) is a critical bifunctional building block in organic synthesis and active pharmaceutical ingredient (API) development1[1]. Due to the presence of both labile benzylic bromides and a methyl ester moiety, this compound exhibits complex thermal behavior. Understanding its thermal degradation pathways is paramount for optimizing reaction conditions, ensuring storage stability, and preventing the generation of toxic byproducts (e.g., HBr, volatile brominated organics) during high-temperature processing. This whitepaper provides an authoritative, self-validating analytical workflow to map these pathways.

Structural Vulnerabilities & Mechanistic Causality

As a Senior Application Scientist, I approach thermal degradation not merely as a list of fragments, but as a cascade of thermodynamically and kinetically driven events. Methyl 2,4-bis(bromomethyl)benzoate contains three primary thermal "weak points":

-

The Benzylic C-Br Bonds : The bond dissociation energy (BDE) of a benzylic C-Br bond is exceptionally low (approximately 50.5 ± 2 kcal/mol) 2[2]. Consequently, homolytic cleavage of the C-Br bond is the primary thermal initiation event, generating bromine radicals (Br•) and resonance-stabilized benzyl radicals 3[3].

-

The Methyl Ester Linkage : At elevated temperatures, benzoate esters undergo decarboxylation and/or loss of the methoxy group, yielding benzoic acid derivatives and vinyl benzoates 4[4].

-

The Aromatic Core : Post-cleavage, the resulting benzyl-type radicals can undergo self-recombination, forming cross-linked polycyclic structures, or decompose further into fulvenallene pathways 5[5].

Causality in Experimental Design: Because the primary degradation yields highly reactive Br• radicals that readily abstract hydrogen to form corrosive hydrobromic acid (HBr) 2[2], our analytical equipment must be strictly inert (e.g., deactivated stainless-steel or fused silica capillaries) to prevent catalytic artifacts during analysis 4[4].

Proposed Thermal Degradation Pathways

Based on structural thermodynamics, we map three distinct, temperature-dependent degradation tiers:

-

Tier 1: Low-Temperature Homolysis (150°C - 250°C)

-

Initiation: C-Br bond scission at the 2- and 4-positions.

-

Propagation: The released Br• abstracts hydrogen from the methyl ester or residual moisture, forming HBr gas.

-

Termination: Formation of methyl 2,4-dimethylbenzoate derivatives via hydrogen capping, or dimerization of the benzylic radicals.

-

-

Tier 2: Mid-Temperature Ester Cleavage (250°C - 400°C)

-

Tier 3: High-Temperature Pyrolysis (>400°C)

Thermal degradation cascade of Methyl 2,4-bis(bromomethyl)benzoate.

Self-Validating Analytical Protocols

To transition from theoretical pathways to empirical certainty, we employ an orthogonal, self-validating analytical strategy: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) for macroscopic thermal events, followed by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for molecular identification 4[4].

Protocol A: TGA-DSC (Macroscopic Profiling) Rationale: TGA provides the exact onset temperature of mass loss, while DSC differentiates between endothermic (e.g., volatilization, bond cleavage) and exothermic (e.g., radical recombination, cross-linking) processes. Methodology:

-

Sample Preparation : Weigh 5.0 ± 0.1 mg of Methyl 2,4-bis(bromomethyl)benzoate into an alumina (Al₂O₃) crucible. Crucible choice causality: Alumina is chosen over platinum to prevent catalytic halogenation reactions with the Pt surface.

-

Atmosphere Control : Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 15 minutes to eliminate oxidative degradation pathways.

-

Thermal Profiling : Ramp the temperature from 25°C to 600°C at a precise heating rate of 10°C/min.

-

Data Acquisition : Record the first derivative of the TGA curve (DTG) to isolate the temperature of maximum degradation rate ( Tmax ).

Protocol B: Py-GC-MS (Molecular Elucidation) Rationale: By flash-heating the sample to specific temperatures identified in the TGA-DSC, we trap the exact intermediates formed at those thermal thresholds 4[4]. Methodology:

-

Micro-Sampling : Load 100-200 µg of the sample into a deactivated quartz pyrolysis tube.

-

Flash Pyrolysis : Drop the sample into the micro-furnace pre-heated to the Tmax identified in Protocol A (e.g., 250°C for Tier 1, 450°C for Tier 2).

-

Chromatographic Separation : Sweep the evolved gases using Helium carrier gas (1.0 mL/min) onto an inert capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm). Use a split ratio of 20:1 to prevent column overloading 4[4].

-

Mass Spectrometric Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from m/z 35 to 500.

-

Validation : Cross-reference the resulting mass spectra against the NIST library and track the isotopic signature of bromine (the characteristic 1:1 ratio of M and M+2 peaks for mono-brominated fragments, or 1:2:1 for di-brominated species).

Self-validating analytical workflow for thermal degradation analysis.

Quantitative Data Synthesis

The following table summarizes the anticipated quantitative data structure derived from the orthogonal analytical workflow.

| Thermal Event | Temp. Range (°C) | Dominant Mechanism | Key Volatile Fragments (m/z) | DSC Signature |

| Stage 1 | 180 - 260 | Homolytic C-Br Cleavage | HBr (80, 82), Br• (79, 81) | Endothermic |

| Stage 2 | 260 - 380 | Ester Decarboxylation | CO₂ (44), Methanol (32) | Endothermic |

| Stage 3 | 380 - 500 | Radical Recombination | Brominated dimers (varies) | Exothermic |

| Stage 4 | > 500 | Aromatic Ring Rupture | C₅H₅⁺ (65), C₇H₇⁺ (91) | Endothermic |

Conclusion

The thermal degradation of Methyl 2,4-bis(bromomethyl)benzoate is a multi-stage process initiated by the kinetically favored homolysis of the benzylic C-Br bonds 2[2], followed by the thermodynamic breakdown of the benzoate core 6[6]. By employing a self-validating TGA-DSC and Py-GC-MS workflow, researchers can accurately map these pathways, thereby informing safer scale-up processes, superior formulation stability, and rigorous quality control in drug development.

Sources

- 1. Methyl 2,4-bis(bromomethyl)benzoate | 63112-94-7 [sigmaaldrich.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functional molecules. Methyl 2,4-bis(bromomethyl)benzoate is a prime example of such a scaffold, a bifunctional aromatic compound engineered for versatility. Its structure, featuring a rigid benzene core functionalized with a methyl ester and two highly reactive benzylic bromide groups, offers chemists a powerful tool for creating intricate molecular architectures. The two bromomethyl groups, positioned at the 2- and 4-positions, act as potent electrophilic sites, capable of reacting with a wide array of nucleophiles. This dual reactivity allows the molecule to serve as a robust linker, a crosslinking agent, and a foundational element for building everything from novel polymers to complex macrocycles.

This guide provides an in-depth exploration of the primary applications of Methyl 2,4-bis(bromomethyl)benzoate in chemical research. We will delve into its core reactivity, examine its role in polymer chemistry and materials science, and present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.

Synthesis and Physicochemical Characteristics

The synthesis of Methyl 2,4-bis(bromomethyl)benzoate is most commonly achieved through a well-established and reliable method in organic chemistry: the free-radical bromination of benzylic positions.[1] This process typically involves the reaction of the precursor, Methyl 2,4-dimethylbenzoate, with a bromine source like N-bromosuccinimide (NBS). The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. The selectivity for the benzylic C-H bonds is high due to the resonance stabilization of the resulting benzyl radical intermediate.

Caption: General reaction scheme for the synthesis of Methyl 2,4-bis(bromomethyl)benzoate.

Table 1: Physicochemical Properties of Benzoate Derivatives

| Property | Value (for related isomers) | Reference |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [2] |

| Molecular Weight | 321.99 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Reactivity | Highly reactive benzylic bromides | [5][6] |

| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), THF, DMF | [7] |

Note: Data is compiled from related isomers such as the 2,5- and 3,5-bis(bromomethyl) derivatives due to limited specific data on the 2,4-isomer. The properties are expected to be very similar.

The Engine of Versatility: Reactivity of the Bromomethyl Groups

The primary utility of Methyl 2,4-bis(bromomethyl)benzoate is derived from the high reactivity of its two benzylic bromide moieties. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions.[5] This enhanced reactivity, when compared to simple alkyl halides, is attributed to the adjacent benzene ring, which stabilizes the transition state of the reaction.[6]

The reaction predominantly proceeds via a Substitution Nucleophilic Bimolecular (SN2) mechanism.[8][9] In this concerted process, a nucleophile attacks the electrophilic benzylic carbon atom at the same time as the bromide leaving group departs.[5] The rate of this reaction is dependent on the concentration of both the benzoate substrate and the chosen nucleophile.[9] The presence of two such reactive sites on a single, rigid scaffold is the key feature that enables its use as a molecular "linker."

Caption: The concerted SN2 mechanism for nucleophilic substitution at a benzylic bromide.

Primary Applications in Chemical Research

Core Application: Crosslinking Agent in Polymer Chemistry

One of the most significant industrial and research applications for molecules like Methyl 2,4-bis(bromomethyl)benzoate is as a crosslinking agent for polymers.[7][10] Crosslinking is the process of forming covalent bonds to link one polymer chain to another, creating a three-dimensional network. This transformation drastically alters the material's properties, typically enhancing its mechanical strength, thermal stability, and solvent resistance.[10]

The two electrophilic bromomethyl groups can react with nucleophilic functional groups present on polymer backbones, such as hydroxyls (-OH), amines (-NH₂), or thiols (-SH).[7] This allows for the effective crosslinking of a wide variety of polymers, including polyvinyl alcohol, polyethylene glycol, and various polyamines. The density of these crosslinks can be precisely controlled by adjusting the stoichiometric ratio of the crosslinker to the polymer's functional groups, allowing for the fine-tuning of the final material's properties for specific applications, such as in drug delivery matrices or advanced coatings.[7]

Caption: A typical experimental workflow for polymer crosslinking.

Advanced Application: Precursor for Macrocycle Synthesis

The defined geometry and dual reactivity of Methyl 2,4-bis(bromomethyl)benzoate make it an excellent precursor for the synthesis of macrocycles.[6] Macrocycles, large ring-containing molecules, are of immense interest in supramolecular chemistry, host-guest chemistry, and drug discovery, where they can offer potent and selective binding to biological targets.[11]

In a typical macrocyclization reaction, Methyl 2,4-bis(bromomethyl)benzoate is reacted with a complementary difunctional nucleophile, such as a diamine, dithiol, or diol.[12] Under high-dilution conditions, which favor intramolecular reactions over intermolecular polymerization, the two components can "stitch" together to form a large ring structure. The rigid benzoate core provides a predictable structural element within the final macrocycle.

Caption: General scheme for the formation of a macrocycle.

Broad Application: A Scaffold in Materials Science and Medicinal Chemistry

Beyond polymers and macrocycles, Methyl 2,4-bis(bromomethyl)benzoate serves as a versatile building block for a wide range of functional molecules.

-

In Materials Science: It is employed in the synthesis of specialized organic materials where precise molecular architecture is key.[10] It can be used to construct monomers for polycondensation reactions, leading to novel polymers with tailored electronic or physical properties.[6] Its ability to link different molecular units with a defined spatial relationship is also valuable in the creation of metal-organic frameworks (MOFs) and advanced coatings.[13]

-

In Medicinal Chemistry: The benzoate scaffold is a common motif in pharmacologically active compounds. This reagent allows for the installation of a 3-(methoxycarbonyl)benzyl group, which can then be further modified.[13] The two reactive handles enable the systematic exploration of chemical space by attaching different pharmacophores or functional groups. This is a powerful strategy in lead optimization, where chemists aim to improve a drug candidate's potency, selectivity, or pharmacokinetic properties. The introduction of bromine itself can be a strategy in drug design, potentially influencing binding affinity through halogen bonding or altering metabolic pathways.[14]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and checkpoints for successful execution.

Protocol 1: Synthesis of Methyl 2,4-bis(bromomethyl)benzoate

This procedure is based on established methods for benzylic bromination.[15]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve Methyl 2,4-dimethylbenzoate (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (2.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or AIBN (0.05 eq.).

-

Initiation and Reaction: Heat the mixture to reflux (approximately 80-85°C for CCl₄). The reaction can also be initiated by irradiation with a UV or high-wattage incandescent lamp.[16][17] The reaction progress should be monitored by TLC or GC-MS, observing the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by flash column chromatography on silica gel to yield the pure product.[16][18]

Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA)

This protocol describes a general method for crosslinking a polymer containing hydroxyl groups.[7]

-

Polymer Solution Preparation: In a flask, dissolve a known mass of PVA in a suitable solvent (e.g., DMF or water, depending on PVA grade) with gentle heating to form a clear, viscous solution (e.g., 5-10% w/v).

-

Reagent Preparation: In a separate vial, dissolve Methyl 2,4-bis(bromomethyl)benzoate (e.g., 5-10 mol% relative to PVA monomer units) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.2 eq. relative to the crosslinker) in a minimal amount of the same solvent.

-

Crosslinking Reaction: Add the crosslinker solution dropwise to the stirred polymer solution at room temperature. After addition, heat the mixture to 60-80°C. The formation of a gel or a significant increase in viscosity indicates the progression of the crosslinking reaction.

-

Isolation: After several hours (or once the desired consistency is reached), cool the reaction. Pour the mixture into a large volume of a non-solvent (e.g., acetone or ethanol) to precipitate the crosslinked polymer.

-

Purification and Validation: Collect the solid product by filtration. Wash it extensively with the non-solvent to remove any unreacted reagents and byproducts. Dry the final crosslinked polymer network under vacuum. The success of the crosslinking can be validated by solubility tests; the product should swell in the original solvent but not dissolve.

Conclusion

Methyl 2,4-bis(bromomethyl)benzoate stands out as a highly effective and versatile bifunctional reagent in chemical research. Its value is rooted in the predictable and high reactivity of its two benzylic bromide groups, which are strategically positioned on a rigid aromatic core. This unique structure allows it to function as a powerful crosslinking agent for enhancing polymer properties, a key precursor for the elegant synthesis of macrocycles, and a foundational scaffold for building complex molecules in materials science and drug discovery. The straightforward synthetic protocols and the diverse range of possible chemical transformations ensure that Methyl 2,4-bis(bromomethyl)benzoate will remain an indispensable tool for chemists pushing the boundaries of molecular design.

References

- BenchChem. (2025). Discovery and history of Methyl 2-(bromomethyl)-4-chlorobenzoate. BenchChem.

- CymitQuimica. (n.d.). CAS 2417-73-4: methyl 2-bromomethyl benzoate. CymitQuimica.

- Papaws. (2026, March 23). Methyl 2-bromomethylbenzoate: Your Key to Advanced Organic Synthesis. Papaws.

- MySkinRecipes. (n.d.). Methyl 3,5-bis(bromomethyl)benzoate. MySkinRecipes.

- PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. PrepChem.com.

- Chemicalbook. (n.d.). METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis. Chemicalbook.

- The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry.

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.